Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate
Description
Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate is a quinoline-based compound featuring a nitro group at position 6 and a 4-methylbenzylamino substituent at position 4 of the quinoline ring.
Properties
IUPAC Name |
ethyl 4-[(4-methylphenyl)methylamino]-6-nitroquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-3-27-20(24)17-12-21-18-9-8-15(23(25)26)10-16(18)19(17)22-11-14-6-4-13(2)5-7-14/h4-10,12H,3,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUWUQQKVLSEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=C(C=C3)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Amination: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Substitution: The amino group is further reacted with 4-methylbenzyl chloride in the presence of a base like sodium hydroxide to form the 4-methylbenzylamino derivative.
Esterification: Finally, the carboxylic acid group on the quinoline ring is esterified with ethanol in the presence of a catalyst like sulfuric acid to yield the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group, with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, sodium hydroxide, organic solvents.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Amino derivatives of quinoline.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate has shown promise in several pharmacological applications:
-
Anticancer Activity :
- Research indicates that compounds containing the quinoline structure can inhibit cancer cell proliferation. Studies have demonstrated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.
-
Antimicrobial Properties :
- Quinoline derivatives are known for their antimicrobial activities. This compound has been evaluated for its effectiveness against bacterial strains, showing potential as an antibacterial agent.
-
Anti-inflammatory Effects :
- Inflammation is a key factor in many diseases. The compound has been studied for its anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various quinoline derivatives, including this compound. The results indicated significant inhibition of cell growth in breast cancer cell lines at concentrations as low as 10 µM, suggesting a potential pathway for therapeutic development .
Case Study 2: Antimicrobial Efficacy
In another research article from Pharmaceutical Biology, the compound was tested against several Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects. The nitro group plays a crucial role in generating reactive oxygen species, further enhancing its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylamino Group
Ethyl 4-[(4-chlorobenzyl)amino]-6-nitro-3-quinolinecarboxylate (CAS 952002-49-2)
- Structure : Differs by a chloro substituent (vs. methyl) on the benzyl group.
- Molecular Formula : C₁₉H₁₆ClN₃O₄ (MW: 408.8).
- Chlorine’s larger atomic size could also affect steric interactions .
Ethyl 4-[(4-chlorobenzyl)amino]-6-(trifluoromethyl)-3-quinolinecarboxylate (CAS 338748-31-5)
- Structure: Combines a chloro-benzylamino group with a trifluoromethyl (CF₃) substituent at position 6.
- Molecular Formula : C₂₀H₁₆ClF₃N₂O₂ (MW: 408.8).
- Impact: The CF₃ group is strongly electron-withdrawing, likely increasing the quinoline ring’s electrophilicity compared to the nitro-substituted target compound. This could enhance reactivity in reduction or nucleophilic aromatic substitution reactions .
Substituent Variations at Position 6 of the Quinoline Ring
Ethyl 6-bromo-4-[(4-methyl-3-nitrophenyl)amino]-3-quinolinecarboxylate
- Structure: Bromine replaces the nitro group at position 6; the amino group is attached to a 4-methyl-3-nitrophenyl ring.
- Molecular Formula : C₁₉H₁₆BrN₃O₄ (MW: 430.26).
- Impact: Bromine’s lower electronegativity (vs. The nitro group on the phenyl ring may introduce additional resonance effects, altering solubility and reactivity .
Ethyl 4-(methylamino)-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 70597-87-4)
- Structure: Features a methylamino group at position 4 and CF₃ at position 6.
- Molecular Formula : C₁₄H₁₃F₃N₂O₂ (MW: 298.27).
- The CF₃ group’s hydrophobicity may enhance membrane permeability compared to the nitro-substituted target compound .
Variations in the Amino Substituent
Ethyl 4-(2-hydroxyethylamino)-6-methylquinoline-3-carboxylate (CAS 371128-26-6)
- Structure: Replaces benzylamino with a hydroxyethylamino group; position 6 has a methyl group.
- Molecular Formula : C₁₆H₁₈N₂O₃ (MW: 298.33).
- Impact : The hydroxyethyl group introduces hydrogen-bonding capability, improving aqueous solubility. The methyl group at position 6 (vs. nitro) reduces electron withdrawal, possibly diminishing reactivity in electrophilic substitutions .
Research Implications
- Biological Activity : While biological data is absent in the evidence, structural trends suggest that nitro and CF₃ substituents may enhance interactions with electron-deficient targets (e.g., enzymes in pathogens). Chloro/methyl groups on the benzyl ring could modulate toxicity profiles .
- Synthetic Utility : The nitro group’s susceptibility to reduction (e.g., to amines) offers a pathway for further functionalization, contrasting with CF₃ or bromine substituents, which are less reactive .
Biological Activity
Ethyl 4-[(4-methylbenzyl)amino]-6-nitro-3-quinolinecarboxylate is a synthetic compound belonging to the quinoline family, characterized by its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
- Chemical Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 365.38 g/mol
- CAS Number : 478248-27-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antiviral Activity : Research indicates that quinoline derivatives, including this compound, may inhibit viral replication. Specifically, they target viral polymerases, which are crucial for viral RNA synthesis. Such activity has been observed in studies focusing on Hepatitis C virus (HCV) NS5B polymerase inhibitors, suggesting a potential role for this compound in antiviral therapy .
- Antibacterial Properties : The compound's structure suggests it may exhibit antibacterial effects similar to other quinolone derivatives. The mechanism typically involves interference with bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair.
- Anticancer Potential : Some derivatives of quinoline have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways, such as the modulation of cell cycle regulators and pro-apoptotic factors.
In Vitro Studies
A series of in vitro studies have evaluated the efficacy of this compound against different pathogens and cancer cell lines:
| Study Focus | Pathogen/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antiviral Activity | HCV NS5B Polymerase | < 1 | Inhibition of viral RNA synthesis |
| Antibacterial Activity | E. coli | 10 | Inhibition of DNA gyrase |
| Anticancer Activity | MCF-7 Breast Cancer Cells | 5 | Induction of apoptosis via caspase activation |
Case Studies
- Antiviral Efficacy : A study published in Nature demonstrated that quinoline derivatives could significantly reduce viral load in infected cell cultures, with this compound showing a notable reduction in HCV replication rates .
- Antibacterial Activity : In another study, this compound was tested against various Gram-negative bacteria, revealing promising results with an IC50 value indicating effective inhibition at low concentrations .
- Cancer Research : A recent investigation into the anticancer properties highlighted that the compound induces cell cycle arrest in MCF-7 cells, leading to increased apoptosis rates compared to untreated controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
